molecular formula C16H22ClFN2O B2456139 2-chloro-6-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide CAS No. 946326-68-7

2-chloro-6-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide

Cat. No.: B2456139
CAS No.: 946326-68-7
M. Wt: 312.81
InChI Key: CGEYBFAXCNFWKA-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a piperidine moiety attached via a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration and Reduction: The starting material, 2-chloro-6-fluorobenzonitrile, undergoes nitration followed by reduction to yield the corresponding amine.

    Acylation: The amine is then acylated using an appropriate acyl chloride to form the benzamide.

    Piperidine Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine moiety.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis will produce the corresponding carboxylic acid and amine.

Scientific Research Applications

2-chloro-6-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets in the body. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the compound may influence signaling pathways involved in neurological processes.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-fluorobenzamide: Lacks the piperidine moiety but shares the chloro and fluoro substituents.

    N-((1-isopropylpiperidin-4-yl)methyl)benzamide: Lacks the chloro and fluoro substituents but contains the piperidine moiety.

    2-chloro-6-fluoro-N-methylbenzamide: Contains the chloro and fluoro substituents but has a methyl group instead of the piperidine moiety.

Uniqueness

2-chloro-6-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both chloro and fluoro groups, along with the piperidine moiety, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClFN2O/c1-11(2)20-8-6-12(7-9-20)10-19-16(21)15-13(17)4-3-5-14(15)18/h3-5,11-12H,6-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEYBFAXCNFWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNC(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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